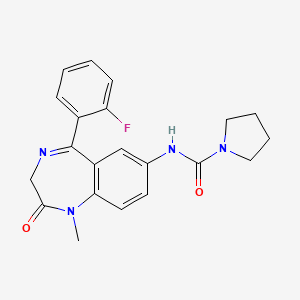
5-Ethoxy-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of tetrahydronaphthalenes It is characterized by the presence of an ethoxy group attached to the fifth position of the tetrahydronaphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the catalytic hydrogenation of 5-ethoxy-naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of this compound-2-carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst, reaction temperature, and pressure are critical factors that influence the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of this compound-2-one or this compound-2-carboxylic acid.
Reduction: Formation of this compound-2-ol or this compound.
Substitution: Formation of 5-bromo-1,2,3,4-tetrahydronaphthalene or 5-nitro-1,2,3,4-tetrahydronaphthalene.
Aplicaciones Científicas De Investigación
5-Ethoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used as a solvent and as a precursor in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations to form active metabolites that exert biological effects. For example, the formation of reactive oxygen species (ROS) during metabolism can lead to lipid peroxidation and cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the ethoxy group, used as a hydrogen-donor solvent.
5-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure with a methoxy group instead of an ethoxy group, used in organic synthesis.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Contains hydroxyl groups, used as a complexing agent.
Uniqueness
5-Ethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
93549-74-7 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
5-ethoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16O/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,2-4,6,8H2,1H3 |
Clave InChI |
HMEWVUKTEUFXBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)


![N-[(2S)-1-[[(E)-3-methylbut-1-enyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B13406681.png)

![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)




